molecular formula C8H8ClF3N2O2 B1310924 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-84-8

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B1310924
M. Wt: 256.61 g/mol
InChI Key: XNVYKDRELPWPSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, as seen in the preparation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Similarly, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform resulted in a complex mixture, indicating that the synthesis of trifluoromethylated pyrazoles can be challenging and may require careful analysis to identify the desired product .

Molecular Structure Analysis

Crystallographic studies are a common tool for determining the molecular structure of pyrazole derivatives. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and the compound was found to crystallize in the triclinic space group . This suggests that the compound of interest may also crystallize in a similar manner, and X-ray crystallography would likely be a valuable method for its structural analysis.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclization reaction . This indicates that the compound of interest may also undergo similar cyclization reactions, potentially leading to a variety of structurally related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde . Theoretical calculations, such as DFT, can provide additional insights into the properties of these compounds, as demonstrated by the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .

Scientific Research Applications

  • Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research. The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .

  • Applications of Nanotechnology : Nanoparticles are used increasingly in catalysis to boost chemical reactions. This reduces the quantity of catalytic materials necessary to produce desired results, saving money and reducing pollutants. Two big applications are in petroleum refining and in automotive catalytic converters .

  • Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research. The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .

  • Applications of Nanotechnology : Nanoparticles are used increasingly in catalysis to boost chemical reactions. This reduces the quantity of catalytic materials necessary to produce desired results, saving money and reducing pollutants. Two big applications are in petroleum refining and in automotive catalytic converters .

properties

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-4-6(9)7(8(10,11)12)13-14(4)3-2-5(15)16/h2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYKDRELPWPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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